3-[[(2R,3S,5R)-2-[[[Bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile 3-[[(2R,3S,5R)-2-[[[Bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Brand Name: Vulcanchem
CAS No.: 194034-71-4
VCID: VC0066176
InChI: InChI=1S/C40H50N5O7P/c1-27(2)45(28(3)4)53(50-23-11-22-41)52-35-24-37(44-26-29(5)38(46)43-39(44)47)51-36(35)25-42-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,26-28,35-37,42H,11,23-25H2,1-7H3,(H,43,46,47)/t35-,36+,37+,53?/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Molecular Formula: C40H50N5O7P
Molecular Weight: 743.8 g/mol

3-[[(2R,3S,5R)-2-[[[Bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

CAS No.: 194034-71-4

Main Products

VCID: VC0066176

Molecular Formula: C40H50N5O7P

Molecular Weight: 743.8 g/mol

3-[[(2R,3S,5R)-2-[[[Bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile - 194034-71-4

CAS No. 194034-71-4
Product Name 3-[[(2R,3S,5R)-2-[[[Bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Molecular Formula C40H50N5O7P
Molecular Weight 743.8 g/mol
IUPAC Name 3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Standard InChI InChI=1S/C40H50N5O7P/c1-27(2)45(28(3)4)53(50-23-11-22-41)52-35-24-37(44-26-29(5)38(46)43-39(44)47)51-36(35)25-42-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,26-28,35-37,42H,11,23-25H2,1-7H3,(H,43,46,47)/t35-,36+,37+,53?/m0/s1
Standard InChIKey ODOUQSWXVSARQL-CEXSRUIHSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
PubChem Compound 11018087
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator